molecular formula C11H21O7PS2 B12667377 Butanedioic acid, ((((diethoxyphosphinyl)thio)methyl)thio)-, dimethyl ester CAS No. 63234-03-7

Butanedioic acid, ((((diethoxyphosphinyl)thio)methyl)thio)-, dimethyl ester

Cat. No.: B12667377
CAS No.: 63234-03-7
M. Wt: 360.4 g/mol
InChI Key: CKMNJEDYSCLLFE-UHFFFAOYSA-N
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Description

Butanedioic acid, ((((diethoxyphosphinyl)thio)methyl)thio)-, dimethyl ester is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a butanedioic acid backbone with diethoxyphosphinyl and thio-methyl groups. Its molecular formula is C10H19O7PS2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanedioic acid, ((((diethoxyphosphinyl)thio)methyl)thio)-, dimethyl ester typically involves multi-step organic reactions One common method includes the reaction of butanedioic acid with diethoxyphosphinyl chloride in the presence of a base such as triethylamine

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reactants are mixed and heated under specific conditions to ensure complete reaction. The process may involve purification steps such as distillation or crystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Butanedioic acid, ((((diethoxyphosphinyl)thio)methyl)thio)-, dimethyl ester undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.

    Substitution: Common substitution reactions include nucleophilic substitution where the thio-methyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or thiols.

Scientific Research Applications

Butanedioic acid, ((((diethoxyphosphinyl)thio)methyl)thio)-, dimethyl ester has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Butanedioic acid, ((((diethoxyphosphinyl)thio)methyl)thio)-, dimethyl ester involves its interaction with specific molecular targets. The diethoxyphosphinyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The thio-methyl groups may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Butanedioic acid, dimethyl ester: A simpler ester of butanedioic acid without the diethoxyphosphinyl and thio-methyl groups.

    Butanedioic acid, methyl-, dimethyl ester: Contains a methyl group in addition to the dimethyl ester functionality.

    Butanedioic acid, methylene-, dimethyl ester: Features a methylene group, altering its chemical properties.

Uniqueness

Butanedioic acid, ((((diethoxyphosphinyl)thio)methyl)thio)-, dimethyl ester is unique due to its combination of diethoxyphosphinyl and thio-methyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for specialized applications in research and industry.

Properties

CAS No.

63234-03-7

Molecular Formula

C11H21O7PS2

Molecular Weight

360.4 g/mol

IUPAC Name

dimethyl 2-(diethoxyphosphorylsulfanylmethylsulfanyl)butanedioate

InChI

InChI=1S/C11H21O7PS2/c1-5-17-19(14,18-6-2)21-8-20-9(11(13)16-4)7-10(12)15-3/h9H,5-8H2,1-4H3

InChI Key

CKMNJEDYSCLLFE-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(OCC)SCSC(CC(=O)OC)C(=O)OC

Origin of Product

United States

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